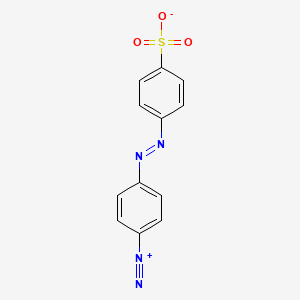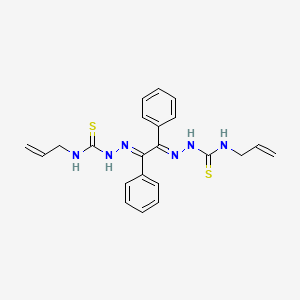
Quinaldine, 4,7-dihydrazino-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinaldine, 4,7-dihydrazino-, hydrochloride is a derivative of quinaldine, which is an organic compound with the formula CH₃C₉H₆N. Quinaldine itself is a methyl derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its bioactive properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinaldine derivatives, including Quinaldine, 4,7-dihydrazino-, hydrochloride, typically involves the Skraup synthesis or the Doebner-von Miller variation. These methods use aniline and aldehydes as starting materials. The Skraup synthesis involves the reaction of aniline with glycerol and sulfuric acid, while the Doebner-von Miller variation uses aniline and crotonaldehyde .
Industrial Production Methods
Industrial production of quinaldine derivatives often employs catalytic systems to enhance the efficiency and yield of the reactions. For example, heteropolyacids like phosphotungstic acid can be used as catalysts in the synthesis of quinoline derivatives . These methods are designed to be cost-effective and environmentally friendly, aligning with the principles of green chemistry.
Chemical Reactions Analysis
Types of Reactions
Quinaldine, 4,7-dihydrazino-, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of quinaldine derivatives can lead to the formation of quinoline N-oxides, while reduction can yield tetrahydroquinoline derivatives .
Scientific Research Applications
Quinaldine, 4,7-dihydrazino-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in the development of antimalarial and antibacterial drugs.
Mechanism of Action
The mechanism of action of Quinaldine, 4,7-dihydrazino-, hydrochloride involves its interaction with molecular targets such as enzymes and proteins. It can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This compound can also interfere with cellular processes by binding to DNA and RNA, thereby inhibiting transcription and translation .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A heterocyclic aromatic organic compound with a similar structure to quinaldine.
Quinaldine: The parent compound of Quinaldine, 4,7-dihydrazino-, hydrochloride.
Tetrahydroquinoline: A reduced form of quinoline with similar bioactive properties.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydrazino groups make it particularly useful in the synthesis of complex heterocyclic compounds and in the study of enzyme inhibition .
Properties
CAS No. |
93689-37-3 |
|---|---|
Molecular Formula |
C10H14ClN5 |
Molecular Weight |
239.70 g/mol |
IUPAC Name |
(4-hydrazinyl-2-methylquinolin-7-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C10H13N5.ClH/c1-6-4-10(15-12)8-3-2-7(14-11)5-9(8)13-6;/h2-5,14H,11-12H2,1H3,(H,13,15);1H |
InChI Key |
AOVFKSMKQQCZEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=CC(=CC2=N1)NN)NN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


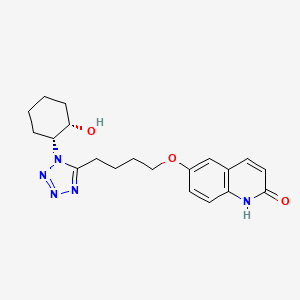
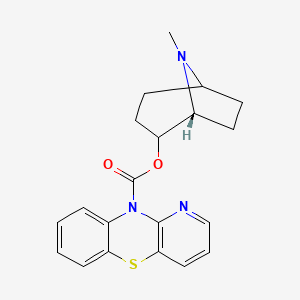
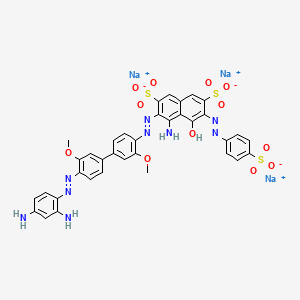
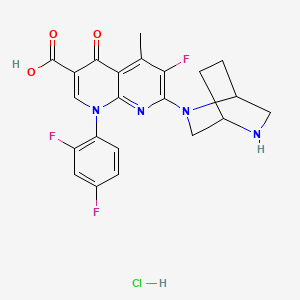

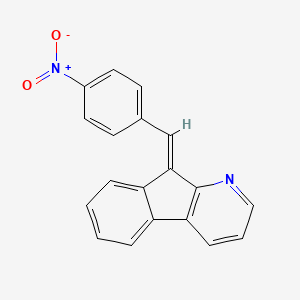
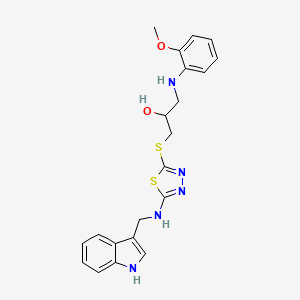
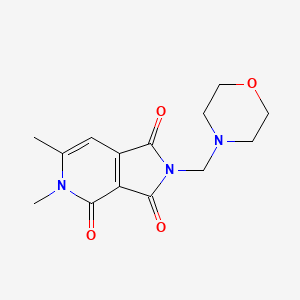
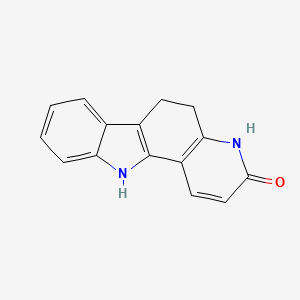
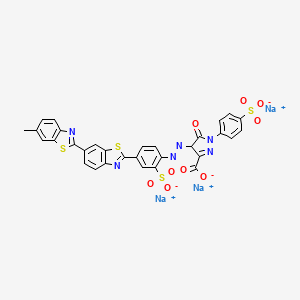
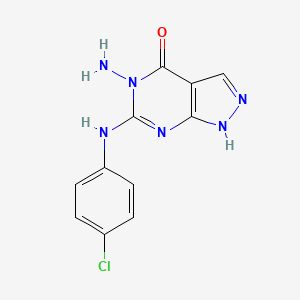
![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-propylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12740026.png)
